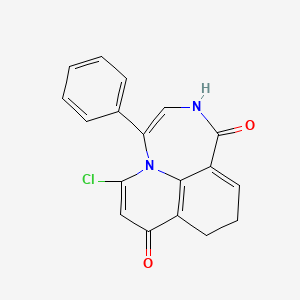
8H-Pyrido(3,2,1-jk)-(1,4)-benzodiazepin-4,8-dione, 3,4,6,7-tetrahydro-10-chloro-1-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8H-Pyrido(3,2,1-jk)-(1,4)-benzodiazepin-4,8-dione, 3,4,6,7-tetrahydro-10-chloro-1-phenyl-: is a complex organic compound belonging to the benzodiazepine family Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other neurological disorders
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8H-Pyrido(3,2,1-jk)-(1,4)-benzodiazepin-4,8-dione, 3,4,6,7-tetrahydro-10-chloro-1-phenyl- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Pyrido-Benzodiazepine Core: This step involves the cyclization of a suitable precursor, such as a substituted aniline, with a pyridine derivative under acidic or basic conditions.
Introduction of the Chlorine Atom: Chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Hydrogenation: The reduction of double bonds in the intermediate compound is carried out using hydrogen gas in the presence of a palladium or platinum catalyst.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas and metal catalysts, resulting in the saturation of double bonds or reduction of functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Halogenating agents like thionyl chloride, nucleophiles like amines or alcohols.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Saturated compounds with reduced double bonds or functional groups.
Substitution: Compounds with new substituents replacing original functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids. It serves as a model compound for understanding the behavior of benzodiazepines in biological systems.
Medicine
Medically, this compound and its derivatives are investigated for their potential therapeutic effects. They may exhibit anxiolytic, sedative, or anticonvulsant properties, making them candidates for the development of new drugs for neurological disorders.
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and other chemical products. Its synthesis and functionalization are optimized for large-scale manufacturing processes.
Mechanism of Action
The mechanism of action of 8H-Pyrido(3,2,1-jk)-(1,4)-benzodiazepin-4,8-dione, 3,4,6,7-tetrahydro-10-chloro-1-phenyl- involves its interaction with specific molecular targets in the body. These targets include:
GABA Receptors: The compound binds to gamma-aminobutyric acid (GABA) receptors in the central nervous system, enhancing the inhibitory effects of GABA and leading to sedative and anxiolytic effects.
Ion Channels: It may also interact with ion channels, modulating their activity and affecting neuronal excitability.
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: Another benzodiazepine used for its anxiolytic and anticonvulsant effects.
Clonazepam: Known for its anticonvulsant and anxiolytic properties.
Uniqueness
8H-Pyrido(3,2,1-jk)-(1,4)-benzodiazepin-4,8-dione, 3,4,6,7-tetrahydro-10-chloro-1-phenyl- is unique due to its specific structural features, such as the pyrido-benzodiazepine core and the presence of a chlorine atom and phenyl group
Properties
CAS No. |
53491-50-2 |
|---|---|
Molecular Formula |
C18H13ClN2O2 |
Molecular Weight |
324.8 g/mol |
IUPAC Name |
2-chloro-13-phenyl-1,11-diazatricyclo[7.4.1.05,14]tetradeca-2,5(14),8,12-tetraene-4,10-dione |
InChI |
InChI=1S/C18H13ClN2O2/c19-16-9-15(22)12-7-4-8-13-17(12)21(16)14(10-20-18(13)23)11-5-2-1-3-6-11/h1-3,5-6,8-10H,4,7H2,(H,20,23) |
InChI Key |
GKYMWPVVIDDTRC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C3C(=C1)C(=O)NC=C(N3C(=CC2=O)Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















